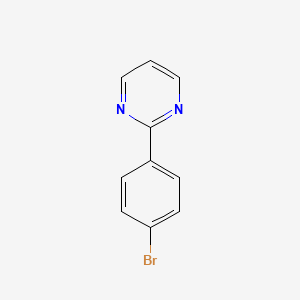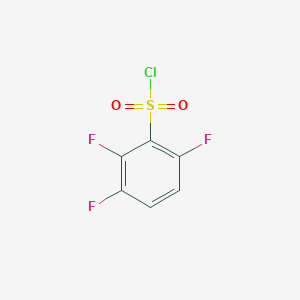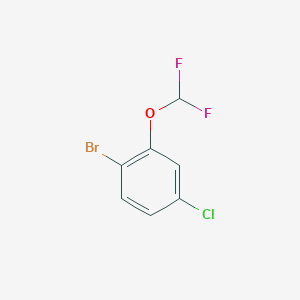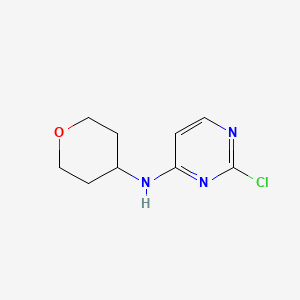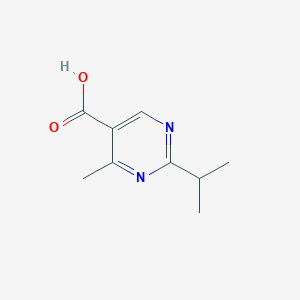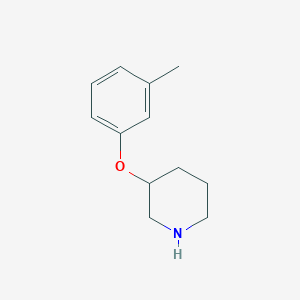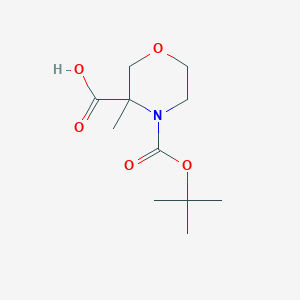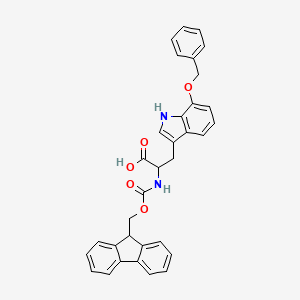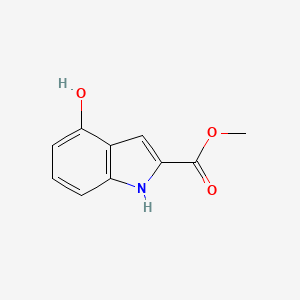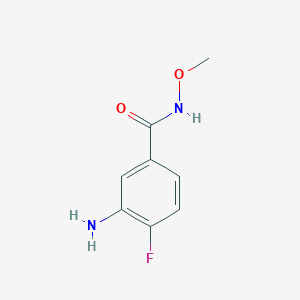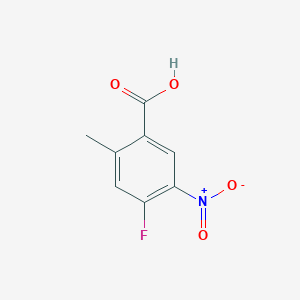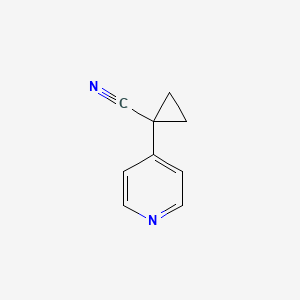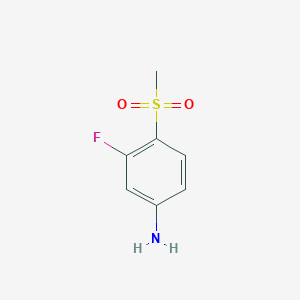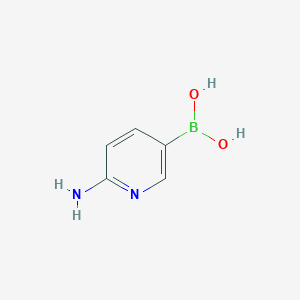
Acide (6-aminopyridin-3-yl)boronique
Vue d'ensemble
Description
(6-Aminopyridin-3-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
(6-Aminopyridin-3-YL)boronic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of (6-Aminopyridin-3-YL)boronic acid are cis-diol-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cellular signaling, metabolism, and gene expression.
Mode of Action
(6-Aminopyridin-3-YL)boronic acid interacts with its targets through a process known as boronate affinity . This compound exhibits a high affinity towards cis-diol-containing biomolecules, enabling it to bind effectively even under neutral or acidic conditions . This interaction results in the extraction, separation, and enrichment of these biomolecules .
Pharmacokinetics
It is known that this compound exhibits excellent water solubility , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of (6-Aminopyridin-3-YL)boronic acid is the efficient enrichment of cis-diol-containing biomolecules . This property enables the selective extraction of these biomolecules, even those present in low concentrations .
Analyse Biochimique
Biochemical Properties
(6-Aminopyridin-3-YL)boronic acid plays a significant role in biochemical reactions, particularly in the selective enrichment of cis-diol-containing biomolecules. This compound exhibits high affinity and excellent water solubility towards cis-diol-containing compounds, making it an effective affinity ligand . It interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which forms reversible covalent bonds with cis-diol groups. This interaction is crucial for the selective extraction and enrichment of biomolecules in biochemical assays .
Cellular Effects
(6-Aminopyridin-3-YL)boronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby impacting cellular functions . For instance, it can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of (6-Aminopyridin-3-YL)boronic acid involves its interaction with biomolecules through the boronic acid group. This group forms reversible covalent bonds with cis-diol-containing biomolecules, such as sugars and nucleotides . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, (6-Aminopyridin-3-YL)boronic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and affecting downstream gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-Aminopyridin-3-YL)boronic acid can change over time due to its stability and degradation properties. The compound is stable under neutral or acidic conditions, which is advantageous for long-term studies . It may degrade under basic conditions, which can affect its efficacy and interactions with biomolecules. Long-term studies have shown that (6-Aminopyridin-3-YL)boronic acid can maintain its activity and influence cellular functions over extended periods, making it suitable for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of (6-Aminopyridin-3-YL)boronic acid in animal models vary with different dosages. At low doses, the compound can selectively interact with target biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. Careful dosage optimization is essential to achieve the desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
(6-Aminopyridin-3-YL)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux. Additionally, it can influence the synthesis and degradation of biomolecules, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, (6-Aminopyridin-3-YL)boronic acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s ability to form reversible covalent bonds with biomolecules allows it to be selectively transported and localized within cells, enhancing its efficacy in biochemical assays.
Subcellular Localization
(6-Aminopyridin-3-YL)boronic acid exhibits specific subcellular localization, which is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization enhances its interactions with target biomolecules and allows it to modulate cellular functions effectively. Understanding the subcellular localization of (6-Aminopyridin-3-YL)boronic acid is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminopyridin-3-YL)boronic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of (6-Aminopyridin-3-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (6-Aminopyridin-3-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted pyridines.
Comparaison Avec Des Composés Similaires
2-Aminopyridine-5-boronic acid: Similar structure with the amino group at the 2-position and boronic acid at the 5-position.
6-Aminopyridine-3-boronic acid pinacol ester: A derivative where the boronic acid group is protected as a pinacol ester.
Uniqueness: (6-Aminopyridin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. Its low binding pH and high affinity towards cis-diol-containing biomolecules make it particularly valuable in biological and analytical applications .
Propriétés
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBPJIQMCHZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625446 | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851524-96-4 | |
| Record name | B-(6-Amino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


